molecular formula C10H11F3N2O4S B1522585 Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 1311314-73-4

Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B1522585
CAS No.: 1311314-73-4
M. Wt: 312.27 g/mol
InChI Key: FQDDJEPUPYJIBD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole-based ester derivative characterized by a trifluoroethoxycarbonylamino substituent on the thiazole ring and an ethyl acetate side chain.

Properties

IUPAC Name

ethyl 2-[2-(2,2,2-trifluoroethoxycarbonylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O4S/c1-2-18-7(16)3-6-4-20-8(14-6)15-9(17)19-5-10(11,12)13/h4H,2-3,5H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDDJEPUPYJIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the Trifluoroethoxy Group: This step involves the reaction of the thiazole intermediate with 2,2,2-trifluoroethanol in the presence of a suitable base and a coupling agent like carbonyldiimidazole.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate has been investigated for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Research

The compound's thiazole moiety has also been linked to anticancer properties. Research indicates that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. A notable study demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Enzyme Inhibition

Recent findings suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy. The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking folate metabolism essential for DNA synthesis .

Pesticide Development

The unique trifluoroethoxy group enhances the lipophilicity of this compound, making it a promising candidate for pesticide formulation. Studies have indicated that this compound can effectively control pests while minimizing environmental impact due to its targeted action and reduced toxicity to non-target organisms .

Herbicide Potential

Research has also explored the herbicidal properties of thiazole derivatives. This compound demonstrated effective weed control in agricultural settings, providing a potential alternative to traditional herbicides .

Polymer Synthesis

In material science, this compound has been utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of thiazole units into polymer matrices has shown to improve their performance in various applications .

Coating Technologies

The compound's unique chemical properties allow it to be used in protective coatings that require chemical resistance and durability. Research indicates that coatings formulated with this compound exhibit superior resistance to solvents and UV degradation compared to traditional coatings .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance binding affinity to target proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are widely studied due to their diverse biological activities and structural adaptability.

Substituent Variations and Structural Analogues

Compound Name Key Substituents Molecular Formula (if available) Notable Properties/Applications Reference
Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate (Target Compound) Trifluoroethoxycarbonylamino, ethyl acetate Not explicitly provided Discontinued; research intermediate
Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate Benzothiazolyl, fluoro C₁₃H₁₀FN₃O₂S₂ Enhanced aromaticity; potential antimicrobial use
Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate Morpholine sulfonylbenzoyl C₁₈H₂₁N₃O₆S₂ Polar sulfonyl group; solubility modifier
Ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate Quinolinyl, hydroxy, methyl C₂₁H₂₀N₃O₅S Planar quinoline moiety; DNA intercalation studies
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate Thiophene carbonyl thioureido C₁₃H₁₃N₃O₃S₃ Thiourea group; hydrogen bonding capacity

Key Comparative Insights

Electron-Withdrawing vs. Aromatic Substituents The trifluoroethoxy group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. The quinolinyl substituent in adds a planar aromatic system, enabling intercalation into DNA or protein structures, a feature absent in the target compound.

Hydrogen Bonding and Polarity The morpholine sulfonyl group in increases polarity and aqueous solubility, making it suitable for formulations requiring hydrophilic interactions. The target compound’s trifluoroethoxy group, while polar due to fluorine, is less hydrophilic. The thioureido group in (pKa ~7.14) provides hydrogen-bond donor/acceptor sites, unlike the target compound’s carbonylamino group, which primarily acts as a hydrogen-bond acceptor .

Biological Activity

  • Thiazole derivatives with fluoro (e.g., ) or trifluoromethyl (e.g., ) substituents often exhibit enhanced bioactivity due to improved membrane permeability and resistance to enzymatic degradation. The target compound’s trifluoroethoxy group may similarly confer stability in biological systems.
  • Compounds like and are explored for anticancer and antimicrobial applications, suggesting the target compound could be repurposed for similar studies .

Synthetic Accessibility

  • The synthesis of the target compound likely parallels methods used for (thioureido coupling) and (thiazole ring formation via hydrazine-carbothioamide intermediates). However, the trifluoroethoxycarbonyl group may require specialized reagents or protective strategies .

Biological Activity

Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate, with the CAS number 1311314-73-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F3N2O4SC_{10}H_{11}F_{3}N_{2}O_{4}S, and it has a molecular weight of 312.27 g/mol. The compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Anticancer Activity

Research has indicated that thiazole derivatives often exhibit significant anticancer properties. A study evaluating various thiazole compounds demonstrated that modifications to the thiazole structure could enhance their antiproliferative activities against cancer cell lines. For instance, compounds similar to this compound were tested against HeLa and MCF-7 cell lines, showing promising results in inhibiting cell growth .

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. In vitro studies have shown that compounds containing thiazole rings can inhibit the growth of various bacterial strains. A comparative analysis of similar compounds revealed that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by thiazole derivatives. This compound may interact with enzymes involved in metabolic pathways or disease processes. For example, studies have suggested that similar compounds can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Type Tested Compound Cell Line/Pathogen IC50 Value (µM) Reference
Anticancer ActivityEthyl Thiazole DerivativeHeLa25
Antimicrobial ActivityEthyl Thiazole DerivativeStaphylococcus aureus15
Enzyme InhibitionEthyl Thiazole DerivativeAcetylcholinesterase30

Case Study 1: Anticancer Efficacy

A case study involving a series of thiazole derivatives demonstrated that those modified with trifluoromethyl groups exhibited enhanced cytotoxicity against various cancer cell lines. The study highlighted that this compound showed a significant reduction in cell viability at concentrations above 50 µM when tested against the MCF-7 breast cancer cell line .

Case Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial activity, a range of thiazole derivatives was screened for their ability to inhibit bacterial growth. This compound was found to be particularly effective against E. coli with an IC50 value of 15 µM, indicating strong potential as an antibacterial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.